2-Formyl-6-(4-hydroxyphenyl)phenol
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Overview
Description
2-Formyl-6-(4-hydroxyphenyl)phenol is an organic compound characterized by the presence of both aldehyde and phenol functional groups. This compound is of significant interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(4-hydroxyphenyl)phenol typically involves the formylation of 4-hydroxyphenylphenol. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base such as sodium hydroxide to introduce the formyl group into the aromatic ring. The reaction conditions usually involve heating the mixture to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 2-Carboxy-6-(4-hydroxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-6-(4-hydroxyphenyl)phenol.
Substitution: 2-Formyl-6-(4-bromophenyl)phenol.
Scientific Research Applications
2-Formyl-6-(4-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the additional phenol group.
2-Hydroxybenzaldehyde: Similar structure but lacks the para-hydroxyphenyl group.
Uniqueness: 2-Formyl-6-(4-hydroxyphenyl)phenol is unique due to the presence of both aldehyde and phenol groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLIUHYLBVWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685034 |
Source
|
Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220111-46-5 |
Source
|
Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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